

On-Target Activity of FAK/Aurora Kinase-IN-1: A Comparative Guide

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Compound of Interest

Compound Name: FAK/aurora kinase-IN-1

Cat. No.: B15138743

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual Focal Adhesion Kinase (FAK) and Aurora Kinase inhibitor, **FAK/Aurora Kinase-IN-1**, with other relevant inhibitors. This guide includes supporting experimental data and detailed methodologies to facilitate informed decisions in research and development.

FAK/Aurora Kinase-IN-1 is a potent dual inhibitor with high affinity for both FAK and Aurora kinases. This dual-targeting mechanism holds promise for addressing complex signaling pathways implicated in cancer cell proliferation, survival, and migration.

Biochemical Potency

FAK/Aurora Kinase-IN-1 demonstrates nanomolar potency against both FAK and Aurora kinases in biochemical assays. A summary of its inhibitory activity is presented below, alongside data for other known FAK and Aurora kinase inhibitors for comparative analysis.

Inhibitor	FAK IC50 (nM)	Aurora A IC50 (nM)	Aurora B IC50 (nM)	Reference
FAK/Aurora Kinase-IN-1	6.61	0.91	Not Specified	[1]
PF-03814735	22	0.8	5	[2][3]
AT9283	Not Specified	3	3	

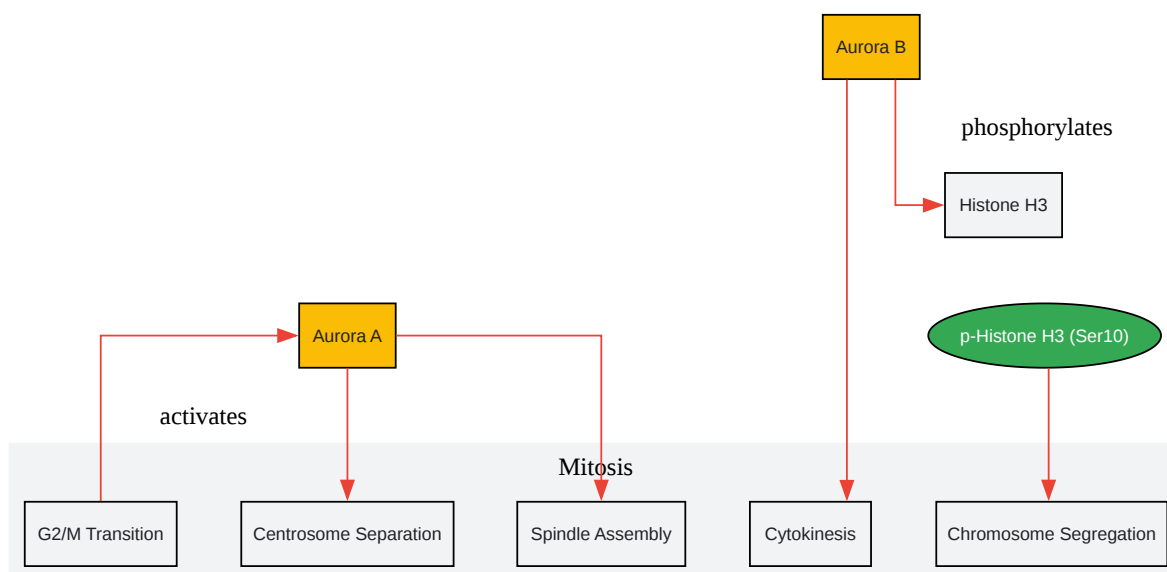
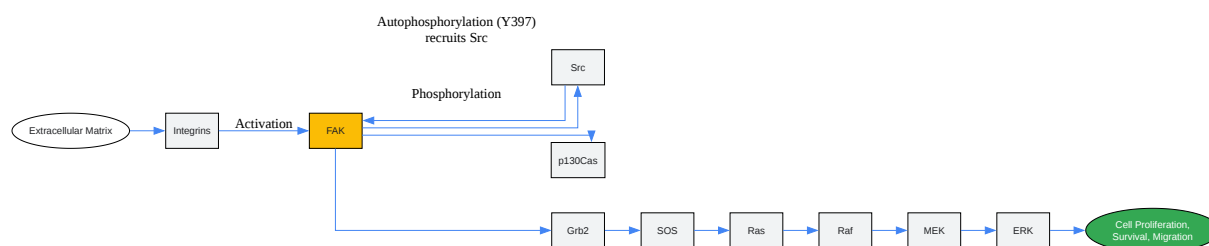
Table 1: Comparison of the half-maximal inhibitory concentration (IC₅₀) of **FAK/Aurora Kinase-IN-1** and other selected kinase inhibitors against FAK and Aurora kinases A and B.

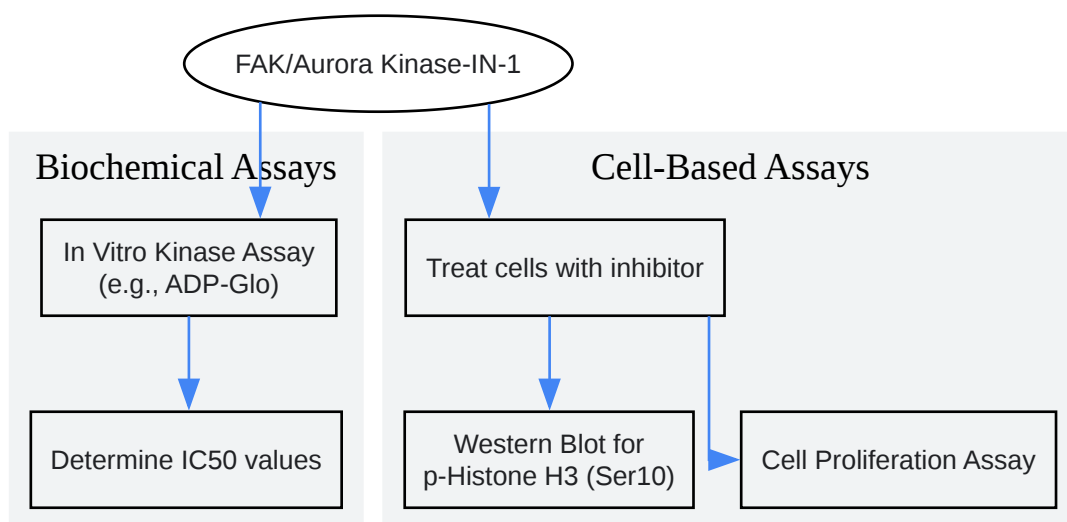
Cellular Activity

The on-target activity of **FAK/Aurora Kinase-IN-1** in a cellular context can be confirmed by assessing the phosphorylation status of downstream substrates. For Aurora kinase inhibition, a common and reliable biomarker is the phosphorylation of Histone H3 at Serine 10 (pHH3), a modification crucial for chromosome condensation during mitosis.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach to confirm on-target activity, the following diagrams illustrate the FAK and Aurora kinase signaling pathways and a general workflow for inhibitor characterization.





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